1-Methoxy-4,5-dinitronaphthalene
CAS No.: 91135-92-1
Cat. No.: VC21293577
Molecular Formula: C11H8N2O5
Molecular Weight: 248.19 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 91135-92-1 |
---|---|
Molecular Formula | C11H8N2O5 |
Molecular Weight | 248.19 g/mol |
IUPAC Name | 1-methoxy-4,5-dinitronaphthalene |
Standard InChI | InChI=1S/C11H8N2O5/c1-18-10-6-5-9(13(16)17)11-7(10)3-2-4-8(11)12(14)15/h2-6H,1H3 |
Standard InChI Key | HERPVWGXVFBZOV-UHFFFAOYSA-N |
SMILES | COC1=C2C=CC=C(C2=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES | COC1=C2C=CC=C(C2=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Chemical Identity and Properties
1-Methoxy-4,5-dinitronaphthalene is characterized by a distinct chemical structure that contributes to its unique properties and reactivity. The compound belongs to the broader class of nitroaromatic compounds, which are known for their diverse chemical behaviors and applications in various fields.
Basic Information
The compound is formally identified by its CAS number 91135-92-1 and IUPAC name 1-methoxy-4,5-dinitronaphthalene. It possesses a naphthalene core structure with a methoxy substituent at position 1 and nitro groups at positions 4 and 5. This specific arrangement of functional groups contributes to its distinctive chemical behavior and reactivity profile.
Physical and Chemical Properties
1-Methoxy-4,5-dinitronaphthalene possesses specific physical and chemical properties that define its behavior in various environments and applications. The compound's fundamental properties are summarized in the following table:
Property | Value |
---|---|
Molecular Formula | C₁₁H₈N₂O₅ |
Molecular Weight | 248.19 g/mol |
Exact Mass | 248.043321 g/mol |
Physical State | Solid (at standard conditions) |
Structure | Naphthalene ring with methoxy group at position 1 and nitro groups at positions 4 and 5 |
Solubility | Limited water solubility; soluble in organic solvents |
Reactivity | Exhibits characteristic reactions of nitroaromatic compounds |
The compound's molecular weight of 248.19 g/mol is consistent across reliable sources, although some variant values have been reported in certain databases. The presence of two electron-withdrawing nitro groups alongside the electron-donating methoxy group creates interesting electronic effects that influence its chemical behavior.
Chemical Identifiers
For precise identification and database referencing, 1-Methoxy-4,5-dinitronaphthalene is associated with multiple standardized chemical identifiers:
Identifier | Value |
---|---|
CAS Number | 91135-92-1 |
IUPAC Name | 1-methoxy-4,5-dinitronaphthalene |
Standard InChI | InChI=1S/C11H8N2O5/c1-18-10-6-5-9(13(16)17)11-7(10)3-2-4-8(11)12(14)15/h2-6H,1H3 |
Standard InChIKey | HERPVWGXVFBZOV-UHFFFAOYSA-N |
Canonical SMILES | COC1=C2C=CC=C(C2=C(C=C1)N+[O-])N+[O-] |
PubChem Compound ID | 13441553 |
Synthesis Methods
The synthesis of 1-Methoxy-4,5-dinitronaphthalene typically follows established procedures for introducing nitro groups onto aromatic rings, with specific considerations for regioselectivity in the naphthalene system.
Common Synthetic Route
The most common synthesis pathway involves the nitration of 1-methoxynaphthalene using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). This nitrating mixture is effective for introducing nitro groups at specific positions on the naphthalene ring. The reaction typically proceeds through the following steps:
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Preparation of the nitrating mixture (concentrated HNO₃ and H₂SO₄)
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Controlled addition of 1-methoxynaphthalene to the nitrating mixture
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Maintenance of specific temperature conditions to ensure regioselectivity
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Isolation and purification of the 1-Methoxy-4,5-dinitronaphthalene product
The reaction conditions, including temperature, reaction time, and acid concentrations, are carefully controlled to maximize yield and minimize the formation of unwanted isomers. The presence of the methoxy group directs the nitration predominantly to the 4 and 5 positions of the naphthalene ring.
Alternative Synthesis Approaches
Research into alternative synthesis methods has explored modified conditions to improve yield, purity, or environmental impact. These approaches may involve different nitrating agents, catalysts, or reaction media. While the classic mixed acid nitration remains the most common approach, ongoing research continues to refine these methods for specific applications and scale-up possibilities.
Spectroscopic Properties
The spectroscopic characteristics of 1-Methoxy-4,5-dinitronaphthalene provide valuable information for its identification and structural confirmation in research settings.
Mass Spectral Characteristics
Mass spectrometry data for 1-Methoxy-4,5-dinitronaphthalene shows characteristic fragmentation patterns that can be used for identification purposes . The molecular ion peak corresponds to the exact mass of 248.043321 g/mol, with fragment ions typically showing the loss of nitro groups and other structural components.
Infrared Spectroscopic Features
Infrared spectroscopy of 1-Methoxy-4,5-dinitronaphthalene reveals characteristic absorption bands associated with the functional groups present in the molecule. These typically include:
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Strong bands around 1520-1550 cm⁻¹ and 1340-1370 cm⁻¹ corresponding to the asymmetric and symmetric stretching of the nitro groups
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C-O stretching vibrations of the methoxy group near 1250-1270 cm⁻¹
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Aromatic C-H stretching bands in the 3000-3100 cm⁻¹ region
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C=C stretching vibrations of the aromatic rings at approximately 1600 cm⁻¹
These spectral features serve as diagnostic tools for confirming the structure and purity of the compound in research contexts .
Applications and Research Findings
1-Methoxy-4,5-dinitronaphthalene has found application in various scientific and industrial domains, with ongoing research expanding its potential uses.
Materials Science Applications
In materials science, 1-Methoxy-4,5-dinitronaphthalene and similar nitroaromatic compounds have been explored for their potential in creating functional materials with specific electronic or optical properties. The compound's electron-rich and electron-deficient regions can contribute to interesting charge-transfer characteristics that may be valuable in materials design.
Dye Manufacturing
The structural features of 1-Methoxy-4,5-dinitronaphthalene make it relevant to dye chemistry, where nitroaromatic compounds often serve as chromophores or as precursors in the synthesis of colorants. The specific electronic configuration created by the methoxy and nitro substituents contributes to its potential applications in this field.
Synthetic Intermediates
Beyond direct applications, 1-Methoxy-4,5-dinitronaphthalene serves as a valuable synthetic intermediate in the preparation of more complex molecules. The nitro groups provide reactive sites for further modifications, including reduction to amines, nucleophilic substitution reactions, and coupling reactions that can lead to the construction of larger molecular frameworks .
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